N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Description
This compound features a central 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to an ethanediamide moiety, which is further substituted with a 4-ethylphenyl group. The ethanediamide group introduces hydrogen-bonding capabilities, which may improve solubility and receptor affinity.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-16-6-9-18(10-7-16)27-23(29)22(28)25-13-12-21-15(2)26-24(32-21)17-8-11-19(30-3)20(14-17)31-4/h6-11,14H,5,12-13H2,1-4H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWLDIKQKYVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, multiple methoxy groups, and an ethyl-substituted phenyl moiety. Its molecular formula is C24H27N3O4S, with a molecular weight of approximately 465.6 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Preliminary studies indicate that it may act as an inhibitor of tubulin polymerization, similar to other thiazole derivatives . This mechanism is crucial for disrupting cancer cell division and promoting apoptosis.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects across various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3b | HT-29 | 0.25 | Induces apoptosis via mitochondrial pathway |
| 3k | HL-60 | 0.5 | Disrupts tubulin polymerization |
| 3l | MCF-7 | 0.75 | Inhibits cell migration |
The most active analogs demonstrated a capacity to induce apoptosis through the mitochondrial pathway by activating caspase-3 .
Anti-inflammatory Activity
In addition to its anticancer potential, the compound may exhibit anti-inflammatory properties. Some thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways . The evaluation of such activity can be crucial for developing therapies targeting inflammatory diseases.
Case Studies
- In Vivo Efficacy : A study involving xenograft models showed that compounds similar to this compound significantly reduced tumor growth in nude mice models. The reduction in tumor size was associated with the induction of apoptosis in tumor cells .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of HeLa and MCF-7 cells, with IC50 values ranging from 29 μM to over 100 μM depending on structural modifications.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 73 |
| 3d | HeLa | 29 |
| 3b | MCF-7 | >100 |
Neuroprotective Effects
The compound's potential to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for treating neurodegenerative diseases like Alzheimer's. The interaction of the thiazole ring with AChE may enhance neurotransmission and provide neuroprotective effects .
Antimicrobial Properties
Preliminary studies suggest that N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential microbial enzymes.
Enzyme Inhibition
The compound has been investigated for its ability to modulate enzyme activities, which is crucial in drug development. Its structural characteristics allow it to interact with specific enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from thiazole formation followed by the introduction of aromatic groups through electrophilic substitution reactions. Optimized synthetic routes are crucial for ensuring high yield and purity in industrial applications.
Material Science
In addition to its biological applications, this compound can serve as a building block in the development of new materials. Its unique chemical properties make it suitable for creating specialty chemicals used in various industrial applications .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of thiazole derivatives similar to this compound against cancer cell lines. These studies provide insights into structure-activity relationships that inform future drug design efforts .
Pharmacological Mechanisms
Research exploring the mechanisms of action has shown that this compound can bind to specific receptors or enzymes, influencing cellular signaling pathways involved in cancer progression and neurodegeneration . Further investigations are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Critical Insights and Contradictions
- Bioactivity Gaps : While highlights thiadiazole bioactivity, the target compound’s ethanediamide group could shift its mechanism toward enzyme inhibition rather than direct antimicrobial action .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, thiazole ring formation can be achieved via cyclization of thioamide precursors with α-halo ketones under reflux in DMF. Key intermediates (e.g., 5-(3,4-dimethoxybenzylidene)-thiazolidinedione derivatives) are purified via column chromatography (EtOAc/hexane gradients) and characterized using -NMR, -NMR, and HRMS to confirm regioselectivity and purity . Reaction progress is monitored by TLC (silica gel GF254, UV detection).
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic data. -NMR (400 MHz, CDCl) identifies proton environments (e.g., methoxy protons at δ 3.8–3.9 ppm, thiazole protons at δ 6.7–7.2 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1650–1700 cm). X-ray crystallography (if crystals are obtainable) resolves stereochemistry and packing motifs .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity). Cytotoxicity is assessed via MTT assays in cancer cell lines (IC determination). Hypoglycemic activity can be tested in pancreatic β-cell models (e.g., INS-1 cells) with glucose-stimulated insulin secretion (GSIS) protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Cross-reference structural integrity via LC-MS to rule out degradation. Comparative studies with analogs (e.g., 3,4-dimethoxy vs. 4-ethyl substitutions) can isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting its pharmacokinetic (PK) properties and target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinases or GPCRs. ADMET profiles are modeled using SwissADME or ADMETLab to estimate solubility (LogP), CYP450 inhibition, and BBB penetration. MD simulations (GROMACS) assess protein-ligand complex stability over 100-ns trajectories .
Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are toxicity profiles assessed?
- Methodological Answer : Rodent models (e.g., streptozotocin-induced diabetic mice) evaluate hypoglycemic efficacy via glucose tolerance tests. For anticancer studies, xenograft models (e.g., HCT-116 tumors in nude mice) monitor tumor volume and metastasis. Toxicity is assessed through histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) .
Q. How do structural modifications (e.g., thiazole vs. oxazole rings) impact its mechanism of action?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., 4-methyl thiazole → 5-phenyl oxazole) and compare bioactivity. Use SAR studies to correlate electronic effects (Hammett constants) or steric bulk with potency. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
